- Thiazolyl derivatives as mGluR5 antagonists and their preparation and methods for their use, World Intellectual Property Organization, , ,

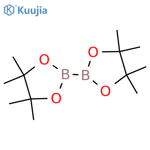

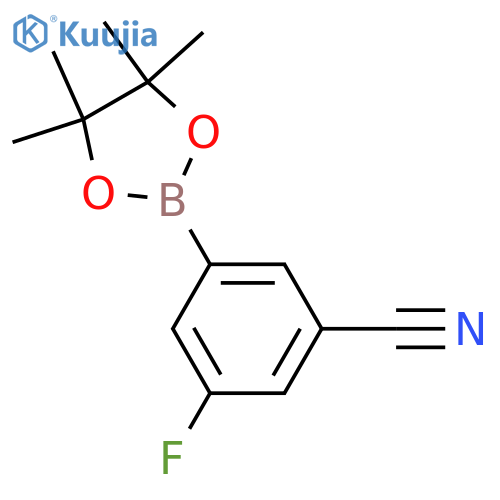

Cas no 935685-88-4 (3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2dioxaborolan-2-yl)-benzonitrile)

935685-88-4 structure

Nome do Produto:3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2dioxaborolan-2-yl)-benzonitrile

N.o CAS:935685-88-4

MF:C13H15BFNO2

MW:247.073107004166

MDL:MFCD11521351

CID:1040788

PubChem ID:46738194

3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2dioxaborolan-2-yl)-benzonitrile Propriedades químicas e físicas

Nomes e Identificadores

-

- 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

- 3-Cyano-5-fluorophenylboronic acid pinacol ester

- 3-Fluoro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzonitrile

- 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenecarbonitrile

- 3-fluoro-5-(4,4,5,5-tetramethyl-1,3-dioxaborolan-2-yl)benzonitrile

- 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile (ACI)

- 2-(3-Cyano-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- 3-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

- DTXSID80674248

- AKOS015942804

- MFCD11521351

- EN300-305732

- 3-CYANO-5-FLUOROBENZENEBORONIC ACID PINACOL ESTER

- 3-Cyano-5-fluorobenzeneboronic acid pinacol ester, 96%

- WWDTYZLFIFQZDE-UHFFFAOYSA-N

- AS-37042

- SCHEMBL419330

- ZB0294

- MB09945

- CS-B1232

- 3-fluoro-5-(4,4,5,5-tetramethyl-1,3.2-dioxaborolan-2-yl)benzonitrile

- DA-00623

- 935685-88-4

- 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2dioxaborolan-2-yl)-benzonitrile

-

- MDL: MFCD11521351

- Inchi: 1S/C13H15BFNO2/c1-12(2)13(3,4)18-14(17-12)10-5-9(8-16)6-11(15)7-10/h5-7H,1-4H3

- Chave InChI: WWDTYZLFIFQZDE-UHFFFAOYSA-N

- SMILES: N#CC1C=C(B2OC(C)(C)C(C)(C)O2)C=C(F)C=1

Propriedades Computadas

- Massa Exacta: 247.11800

- Massa monoisotópica: 247.1179870g/mol

- Contagem de átomos isótopos: 0

- Contagem de dadores de ligações de hidrogénio: 0

- Contagem de aceitadores de ligações de hidrogénio: 3

- Contagem de Átomos Pesados: 18

- Contagem de Ligações Rotativas: 1

- Complexidade: 360

- Contagem de Unidades Ligadas Covalentemente: 1

- Contagem de Estereocentros Átomos Definidos: 0

- Contagem de Estereocentros Átomos Indefinidos: 0

- Contagem de Stereocenters de Obrigações Definidas: 0

- Contagem de Stereocenters Indefined Bond: 0

- Superfície polar topológica: 42.2Ų

Propriedades Experimentais

- PSA: 42.25000

- LogP: 1.99658

3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2dioxaborolan-2-yl)-benzonitrile Informações de segurança

3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2dioxaborolan-2-yl)-benzonitrile Dados aduaneiros

- CÓDIGO SH:2934999090

- Dados aduaneiros:

China Customs Code:

2934999090Overview:

2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

Declaration elements:

Product Name, component content, use to

Summary:

2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2dioxaborolan-2-yl)-benzonitrile Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| abcr | AB310079-5 g |

3-Fluoro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzonitrile, 95%; . |

935685-88-4 | 95% | 5g |

€1059.70 | 2023-04-26 | |

| abcr | AB310079-250 mg |

3-Fluoro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzonitrile, 95%; . |

935685-88-4 | 95% | 250mg |

€162.90 | 2023-04-26 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1048015-250mg |

3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile |

935685-88-4 | 98% | 250mg |

¥122.00 | 2024-04-24 | |

| Enamine | EN300-305732-0.05g |

3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile |

935685-88-4 | 95.0% | 0.05g |

$19.0 | 2025-03-19 | |

| Enamine | EN300-305732-0.25g |

3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile |

935685-88-4 | 95.0% | 0.25g |

$19.0 | 2025-03-19 | |

| Enamine | EN300-305732-5.0g |

3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile |

935685-88-4 | 95.0% | 5.0g |

$117.0 | 2025-03-19 | |

| ChemScence | CS-B1232-500mg |

3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile |

935685-88-4 | 500mg |

$220.0 | 2022-04-26 | ||

| ChemScence | CS-B1232-100mg |

3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile |

935685-88-4 | 100mg |

$174.0 | 2022-04-26 | ||

| eNovation Chemicals LLC | Y1235563-1g |

3-Fluoro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzonitrile |

935685-88-4 | 98% | 1g |

$85 | 2024-06-06 | |

| Enamine | EN300-305732-2.5g |

3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile |

935685-88-4 | 95.0% | 2.5g |

$65.0 | 2025-03-19 |

3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2dioxaborolan-2-yl)-benzonitrile Método de produção

Método de produção 1

Condições de reacção

1.1 Reagents: Potassium acetate Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Dichloromethane , 1,4-Dioxane ; 4 h, 80 °C

Referência

Método de produção 2

Condições de reacção

Referência

- Substituted (thiazolylcarbonyl)imidazolidinones as antiretroviral agents and their preparation and use in the treatment of retroviral diseases, Germany, , ,

Método de produção 3

Condições de reacção

1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 2 h, 90 °C

Referência

- Preparation of indolizine derivatives as phoshoinositide 3-kinases inhibitors, United States, , ,

Método de produção 4

Condições de reacção

1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 2 h, rt → 110 °C

Referência

- Preparation of triazine-containing organic compounds for organic electroluminescent device, China, , ,

Método de produção 5

Condições de reacção

Referência

- Preparation of 8-substituted isoquinoline derivatives as IKKβ kinase inhibitors, World Intellectual Property Organization, , ,

Método de produção 6

Condições de reacção

1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: Dimethyl sulfoxide , 1,4-Dioxane ; overnight, 90 °C

Referência

- Substituted (thiazolylcarbonyl)imidazolidinones as antiretroviral agents and their preparation and use in the treatment of retroviral diseases, World Intellectual Property Organization, , ,

Método de produção 7

Condições de reacção

1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 18 h, 100 °C

Referência

- 1,3-Thiazol-2-ylbenzamides as P2X purinoceptor antagonists and their preparation, World Intellectual Property Organization, , ,

Método de produção 8

Condições de reacção

1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 4 h, 100 °C

Referência

- Preparation of 1,2,3,4-tetrahydroquinoxaline derivatives useful as RORγt agonists useful for the treatment of cancers, metabolic diseases and autoimmune diseases, World Intellectual Property Organization, , ,

Método de produção 9

Condições de reacção

1.1 Reagents: Potassium carbonate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: Dimethyl sulfoxide , 1,4-Dioxane ; overnight, 90 °C

Referência

- Preparation of N-heterocyclyl furancarboxamides as anti-AIDS drugs., World Intellectual Property Organization, , ,

Método de produção 10

Condições de reacção

1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: Dimethylformamide ; 24 h, 100 °C

Referência

- Condensed cyclic compound, composition including the same, and organic light-emitting device including the condensed cyclic compound, United States, , ,

Método de produção 11

Condições de reacção

1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: Dimethyl sulfoxide , 1,4-Dioxane ; overnight, 90 °C

Referência

- Substituted (thiophenylcarbonyl)imidazolidinones and their preparation and use for the treatment and/or prevention of retroviral diseases, World Intellectual Property Organization, , ,

Método de produção 12

Condições de reacção

1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethylformamide ; 6 h, 110 °C

Referência

- Preparation biaryl oxyacetic acid compounds as inhibitors of CRTH2 receptor, World Intellectual Property Organization, , ,

Método de produção 13

Condições de reacção

Referência

- Preparation of N-heterocyclyl furancarboxamides as anti-AIDS drugs., Germany, , ,

Método de produção 14

Condições de reacção

Referência

- Substituted (thiophenylcarbonyl)imidazolidinones and their preparation and use for the treatment and/or prevention of retroviral diseases, Germany, , ,

3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2dioxaborolan-2-yl)-benzonitrile Raw materials

3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2dioxaborolan-2-yl)-benzonitrile Preparation Products

3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2dioxaborolan-2-yl)-benzonitrile Literatura Relacionada

-

Kaitie A. Giffin,Ilia Korobkov,R. Tom Baker Dalton Trans., 2015,44, 19587-19596

-

Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957

-

Hui Xu,Hongyuan Shang,Liujun Jin,Chunyan Chen,Cheng Wang,Yukou Du J. Mater. Chem. A, 2019,7, 26905-26910

-

Bingxin Liu,Yue Wang,Mingxiao Deng,Jianhua Lü,Cuiyan Tong,Changli Lü RSC Adv., 2014,4, 57245-57249

-

A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923

935685-88-4 (3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2dioxaborolan-2-yl)-benzonitrile) Produtos relacionados

- 1035235-29-0(3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile)

- 870238-67-8(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile)

- 775351-57-0(3-Cyano-4-fluorophenylboronic acid, pinacol ester)

- 91574-36-6(3-(Maleimidomethyl)-benzoicacid-NHSester)

- 388109-19-1(3-Amino-2-(3,4-dimethoxyphenyl)quinazolin-4(3H)-one)

- 129231-14-7(1-(pyrrolidin-2-yl)ethan-1-amine)

- 851407-97-1(N-2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl-2-ethylbutanamide)

- 2250-48-8(1-(5-Fluoro-2-nitrophenyl)ethanone)

- 2229638-51-9(3-2-chloro-5-(trifluoromethyl)phenyl-3-hydroxypropanoic acid)

- 1498107-43-9(6-chloro-3-ethyl-2,3,4,9-tetrahydro-1H-carbazole)

Fornecedores recomendados

Amadis Chemical Company Limited

(CAS:935685-88-4)3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2dioxaborolan-2-yl)-benzonitrile

Pureza:99%

Quantidade:10.0g

Preço ($):217.0